molecular formula C16H19NO5 B2825893 Diethyl 2-[(4-acetylanilino)methylene]malonate CAS No. 104007-11-6

Diethyl 2-[(4-acetylanilino)methylene]malonate

Cat. No.: B2825893
CAS No.: 104007-11-6
M. Wt: 305.33
InChI Key: SOOYTNLPEXVIOE-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-acetylanilino)methylene]malonate is a high-purity chemical intermediate essential in organic and medicinal chemistry research. As a member of the anilinomethylenemalonate family, its primary research value lies in its role as a precursor for the Gould-Jacobs reaction, a cyclization process used to synthesize various quinoline and 4-quinolone derivatives . These quinolinic scaffolds are of significant interest in the development of new pharmacological agents, with related compounds being investigated for potential biological activities such as antibacterial, antiviral, and anticancer properties . The molecular structure features an intramolecular hydrogen bond that results in a stable, nearly planar six-membered ring conformation, a trait observed in closely related malonate compounds . This conformational stability is a key characteristic of this class of intermediates. In laboratory synthesis, compounds of this type are typically prepared via a nucleophilic vinyl substitution (SNV) between a substituted aniline and diethyl ethoxymethylenemalonate (EMA) . Researchers utilize this compound and its analogs to build complex heterocyclic systems, accelerating the discovery of novel substances with potential therapeutic applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(4-acetylanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-4-21-15(19)14(16(20)22-5-2)10-17-13-8-6-12(7-9-13)11(3)18/h6-10,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOYTNLPEXVIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(4-acetylanilino)methylene]malonate can be synthesized through a nucleophilic addition reaction. The typical synthetic route involves the reaction of diethyl malonate with 4-acetylaniline in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at room temperature, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-acetylanilino)methylene]malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[(4-acetylanilino)methylene]malonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those with anticancer and antiviral properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-acetylanilino)methylene]malonate involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of quinoline derivatives, which exhibit biological activities such as antiviral, immunosuppressive, and anticancer effects. The molecular pathways involved include nucleophilic addition and elimination reactions, leading to the formation of active intermediates .

Comparison with Similar Compounds

Structural and Substituent Variations

Diethyl 2-[(4-acetylanilino)methylene]malonate shares a common malonate-ethylene-aniline backbone with derivatives differing in the substituent on the aromatic ring. Key analogs include:

  • Halogenated derivatives :
    • 4-Chloro (CAS 26832-89-3): Mp 63–65°C, yield 78.5% .
    • 4-Bromo (CAS 101937-67-1): White solid, 73% yield; crystal structure stabilized by N–H⋯O and C–H⋯O hydrogen bonds .
    • 4-Fluoro (CAS 26832-96-2): Mp 68–70°C, yield 55.7% .
  • Electron-withdrawing groups: 4-Nitro (Compound 10l): Mp 177–179°C, yield 61% . 4-Cyano (Compound 10k): Mp 172–175°C, yield 81% .
  • Electron-donating groups :
    • 4-Methoxy (2d): Lower reactivity due to electron-donating -OCH₃ .
  • Alkyl/aryl substituents :
    • 4-Methyl (CAS 14111-33-2): Liquid with intermolecular C–H⋯O interactions .
Table 1: Substituent Effects on Physical Properties
Substituent CAS Number Melting Point (°C) Yield (%) Key Interactions
4-Acetyl 104007-11-6 N/A N/A Likely H-bonding (inferred)
4-Chloro 26832-89-3 63–65 78.5 N–H⋯O (intramolecular)
4-Bromo 101937-67-1 N/A (white solid) 73 N–H⋯O, C–H⋯O (intermolecular)
4-Fluoro 26832-96-2 68–70 55.7
4-Cyano 172–175 81 Strong dipolar interactions

Crystallographic and Stability Insights

  • The 4-bromo derivative exhibits a six-membered intramolecular H-bonded ring, enhancing crystalline stability .
  • The 4-methyl analog shows dihedral angles (18.60°–81.36°) between aromatic and malonate moieties, influencing packing .
  • The acetyl group’s planar structure may promote π-π stacking or dipole interactions, though crystallographic data are lacking.

Biological Activity

Diethyl 2-[(4-acetylanilino)methylene]malonate is an organic compound with the molecular formula C16H19NO5, known for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and research findings, supported by data tables and relevant studies.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C16H19NO5
  • CAS Number: 104007-11-6
  • Key Functional Groups: Anilino group, acetyl group, malonate moiety

The compound is synthesized through a nucleophilic addition reaction between diethyl malonate and 4-acetylaniline, typically using sodium ethoxide as a base in ethanol at room temperature. This reaction pathway is significant as it allows for the introduction of the acetyl group, which enhances the compound's reactivity and biological properties.

This compound exhibits its biological activity primarily through its ability to form quinoline derivatives, which are known for various pharmacological effects. The mechanism involves:

  • Nucleophilic Addition: The compound can react with various nucleophiles to form new derivatives.
  • Formation of Active Intermediates: These intermediates can interact with biological targets such as enzymes and receptors, modulating their activity.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Anticancer Properties:
    • Quinoline derivatives synthesized from this compound have shown promising anticancer effects in vitro.
    • Studies demonstrate that these derivatives can inhibit tumor cell proliferation and induce apoptosis .
  • Antiviral Effects:
    • The compound has been investigated for its potential to inhibit viral replication, particularly in models of viral infections.
  • Anti-inflammatory Activity:
    • Certain derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
AntiviralInhibits replication of specific viruses in vitro
Anti-inflammatoryReduces inflammation markers in animal models

Notable Research

  • Anticancer Study : A study published in MDPI highlighted the synthesis of quinoline derivatives from this compound, demonstrating significant cytotoxicity against various cancer cell lines .
  • Antiviral Research : Another investigation focused on the antiviral properties of related compounds derived from this malonate derivative, showing efficacy against RNA viruses.
  • Inflammation Model : Research conducted on animal models indicated that derivatives of this compound significantly reduced inflammatory responses, suggesting therapeutic potential for chronic inflammatory conditions .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameUnique FeaturesBiological Activity
Diethyl 2-[(4-nitroanilino)methylene]malonateNitro group enhances electron-withdrawing effectsPotentially higher cytotoxicity
Diethyl 2-[(4-methoxyanilino)methylene]malonateMethoxy group may enhance solubilityModerate anticancer activity
Diethyl 2-[(4-chloroanilino)methylene]malonateChlorine substituent affects reactivityVariable biological activity

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2-[(4-acetylanilino)methylene]malonate?

The compound is synthesized via condensation of diethyl malonate with 4-acetylaniline under reflux conditions. Catalysts like piperidine or acetic acid are used in polar solvents (ethanol/methanol). Purification involves recrystallization or column chromatography .

  • Example protocol : Mix 4-acetylaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol), heat at 403 K for 2 hours. Purify via recrystallization from diethyl ether (73% yield) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and planar malonate-aniline frameworks .
  • NMR/IR spectroscopy : Confirms ester carbonyl peaks (~1700 cm⁻¹ in IR) and methylene/aniline proton environments in 1^1H-NMR .

Q. What are common applications in organic synthesis?

The compound serves as a precursor for:

  • Heterocyclic systems (e.g., pyrazoloquinolinones) via cyclization .
  • Pharmaceuticals through functional group transformations (e.g., halogenation, alkylation) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., acetyl, halogens) influence reactivity?

  • The 4-acetyl group enhances hydrogen-bonding interactions, stabilizing intermediates in cyclization reactions .
  • Halogens (Br, Cl) increase electrophilicity, facilitating nucleophilic aromatic substitution. Comparative studies show bromine improves binding to biological targets .
  • Data contradiction : Yields vary with substituents (e.g., 73% for 4-bromo vs. 90% for 3-bromo derivatives) due to steric/electronic differences .

Q. What mechanistic insights explain its role in heterocyclic synthesis?

  • Stepwise mechanism : (1) Formation of enamine via malonate-aniline condensation; (2) Intramolecular cyclization under acidic/basic conditions .
  • Key intermediates : Ethoxymethylenemalonate derivatives react with amines to form α,β-unsaturated esters, enabling [4+2] cycloadditions .

Q. How can contradictory data in reaction yields be resolved?

  • Optimization strategies :
FactorImpactExample
Solvent polarityHigher polarity (ethanol vs. toluene) accelerates condensationEthanol improves yield by 15%
Catalyst loadingPiperidine (10 mol%) vs. acetic acid alters reaction kineticsPiperidine reduces side-product formation
  • Analytical validation : Use HPLC-MS to quantify intermediates and identify side reactions .

Q. What methodologies assess its biological interactions (e.g., enzyme inhibition)?

  • Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using malonate derivatives as competitive inhibitors .
  • Molecular docking : Simulations reveal binding modes; acetyl and malonate groups form hydrogen bonds with active sites .
  • Contradiction : Antimicrobial activity varies with substituents (e.g., 4-bromo shows higher activity than 4-chloro) due to lipophilicity differences .

Methodological Recommendations

Q. How to optimize purification for high-purity yields?

  • Recrystallization : Use methanol-diethyl ether (1:3) for efficient crystal growth .
  • Column chromatography : Silica gel with ethyl acetate/hexane (30:70) resolves malonate byproducts .

Q. What analytical techniques validate synthetic intermediates?

  • TLC monitoring : Hexane-ethyl acetate (70:30) to track reaction progress .
  • High-resolution MS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 303.32 for indazole derivatives) .

Q. How to address stability issues during storage?

  • Store under inert gas (N₂) at –20°C to prevent ester hydrolysis .
  • Avoid prolonged exposure to light, which degrades the methylene bridge .

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